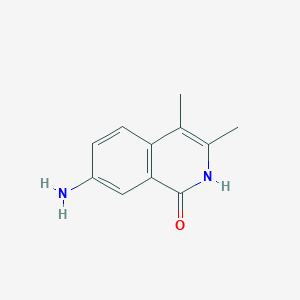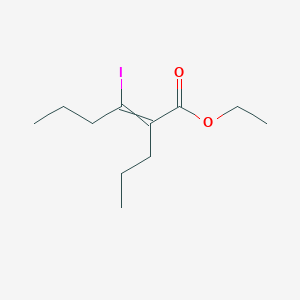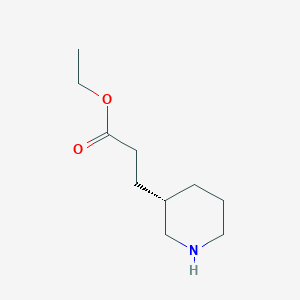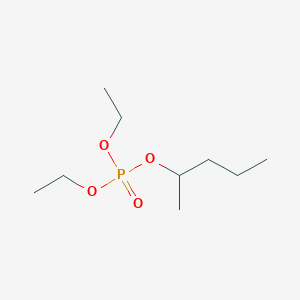![molecular formula C26H24B2O3 B12581088 Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl- CAS No. 515157-44-5](/img/structure/B12581088.png)
Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] is a compound belonging to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions and applications. Borinic acids, in particular, are characterized by the presence of two carbon-boron (C-B) bonds and one boron-oxygen (B-O) bond, which imparts unique chemical properties to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] typically involves the addition of organometallic reagents to boranes. Common reagents used include boron trihalides (BX3), boronic esters, and aminoboranes. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of borinic acids generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert borinic acids to boranes.
Substitution: The B-O bond can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, borates, boranes, and various substituted borinic acids. These products have significant applications in organic synthesis and materials science .
Applications De Recherche Scientifique
Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] involves its ability to coordinate with various functional groups, such as alcohols, diols, and amino alcohols. This coordination facilitates regioselective functionalization and catalysis. The compound’s Lewis acidity plays a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boronic acids: These compounds have one C-B bond and two B-O bonds, making them less acidic than borinic acids.
Boranes: These compounds contain three C-B bonds and no B-O bonds, resulting in different reactivity and applications.
Uniqueness
Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] is unique due to its enhanced Lewis acidity and ability to form stable complexes with various functional groups. This makes it particularly useful in catalysis and functionalization reactions, setting it apart from other boron-containing compounds .
Propriétés
Numéro CAS |
515157-44-5 |
|---|---|
Formule moléculaire |
C26H24B2O3 |
Poids moléculaire |
406.1 g/mol |
Nom IUPAC |
[4-[[4-[hydroxy(phenyl)boranyl]phenyl]methoxymethyl]phenyl]-phenylborinic acid |
InChI |
InChI=1S/C26H24B2O3/c29-27(23-7-3-1-4-8-23)25-15-11-21(12-16-25)19-31-20-22-13-17-26(18-14-22)28(30)24-9-5-2-6-10-24/h1-18,29-30H,19-20H2 |
Clé InChI |
QIQPJCMSQCPFHL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=C(C=C2)COCC3=CC=C(C=C3)B(C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12581012.png)
![(E)-3-[bis(prop-2-enyl)amino]-2-cyano-3-methylsulfanylprop-2-enamide](/img/structure/B12581018.png)
![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)


![Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane](/img/structure/B12581057.png)
![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
![{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol](/img/structure/B12581078.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-](/img/structure/B12581089.png)


